3-Anilino-2-phenyl-4-thiazolidinone
Description
Classification and Chemical Significance within Thiazolidinone Chemistry
3-Anilino-2-phenyl-4-thiazolidinone is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. Its chemical structure is characterized by an aniline (B41778) group at the 3-position, a phenyl group at the 2-position, and a carbonyl group at the 4-position of the thiazolidinone ring. This specific arrangement of substituents on the thiazolidinone core defines its chemical properties and reactivity.
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common method involves the one-pot, three-component condensation-cyclization reaction of an aromatic amine (aniline), an aromatic aldehyde (benzaldehyde), and thioglycolic acid. nih.govnih.gov This approach is valued for its efficiency and good to excellent yields. nih.gov Alternative methods include the reaction of thiosemicarbazones with carbonyl compounds under acidic conditions and cyclization reactions involving thioketones or isothiocyanates with appropriate amines or hydrazines. smolecule.com The reactivity of this compound allows for further chemical transformations, such as reactions with active chloromethylene compounds to yield thiazolylidenethiazolidin-4-one derivatives. smolecule.com
| Property | Data |
| Chemical Formula | C15H14N2OS |
| IUPAC Name | 3-anilino-2-phenyl-1,3-thiazolidin-4-one |
| Molar Mass | 270.35 g/mol |
| Appearance | Solid |
| Key Functional Groups | Thiazolidinone ring, Anilino group, Phenyl group, Carbonyl group |
Overview of the Thiazolidinone Scaffold in Medicinal Chemistry Research
The thiazolidinone scaffold, and specifically the 4-thiazolidinone (B1220212) core, is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This designation stems from its presence in a wide array of compounds exhibiting diverse and potent biological activities. researchgate.netuconn.eduekb.eg The versatility of the thiazolidinone ring allows for substitutions at the 2, 3, and 5-positions, enabling the synthesis of large libraries of compounds for screening against various therapeutic targets. researchgate.netuconn.edu
The significance of the thiazolidinone scaffold is underscored by the successful development of drugs that incorporate this moiety. For instance, pioglitazone (B448) and rosiglitazone (B1679542) are thiazolidinedione-containing drugs used to treat diabetes. capes.gov.brmdpi.com Other examples include ralitoline, an anticonvulsant, and etozoline, an antihypertensive agent. nih.gov
Research has demonstrated that thiazolidinone derivatives possess a broad spectrum of pharmacological activities, including:
Anticancer: Thiazolidin-4-one derivatives have shown significant potential as anticancer agents. ekb.egnih.gov
Antimicrobial: This class of compounds has been extensively studied for its antibacterial and antifungal properties. nih.govmdpi.comresearchgate.net
Anti-inflammatory: Many thiazolidinone derivatives exhibit anti-inflammatory activity. ekb.egresearchgate.net
Antiviral: Certain derivatives have shown promise as antiviral agents, including activity against HIV. ekb.egorientjchem.org
Antitubercular: Thiazolidinone-based compounds have been investigated for their potential to combat tuberculosis. ekb.egmdpi.com
Antidiabetic: The thiazolidinedione subclass is particularly well-known for its antidiabetic properties. ekb.egcapes.gov.br
The wide range of biological activities associated with the thiazolidinone scaffold continues to drive research into the synthesis and evaluation of new derivatives, including those based on this compound, for potential therapeutic applications. nih.govuconn.edu The ability to readily modify the substituents on the thiazolidinone ring provides a powerful tool for medicinal chemists to optimize the pharmacological profile of these compounds. researchgate.netuconn.edu
Structure
3D Structure
Properties
CAS No. |
74008-08-5 |
|---|---|
Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-anilino-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N2OS/c18-14-11-19-15(12-7-3-1-4-8-12)17(14)16-13-9-5-2-6-10-13/h1-10,15-16H,11H2 |
InChI Key |
XTPSOXDKQNZUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 3 Anilino 2 Phenyl 4 Thiazolidinone
Established Synthetic Pathways for the 3-Anilino-2-phenyl-4-thiazolidinone Core
The construction of the this compound scaffold is primarily achieved through cyclization reactions. These methods form the five-membered thiazolidinone ring, which contains both sulfur and nitrogen atoms.
Cyclization Reactions Involving Phenylisothiocyanate and Aniline (B41778)
A foundational method for synthesizing the this compound core involves the reaction of phenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303) to first produce 4-phenyl-3-thiosemicarbazide. mdpi.com This intermediate is then reacted with an appropriate aldehyde, such as benzaldehyde, to form a thiosemicarbazone. mdpi.com Subsequent cyclization of the thiosemicarbazone with a reagent like ethyl 2-bromoacetate in the presence of a base yields the 4-thiazolidinone (B1220212) ring. mdpi.commdpi.com
The initial step involves the nucleophilic addition of hydrazine to the electrophilic carbon of phenyl isothiocyanate. The resulting thiosemicarbazide (B42300) then undergoes condensation with an aldehyde to form the corresponding thiosemicarbazone. The final ring closure to the thiazolidinone occurs through the reaction of the thiosemicarbazone with an α-haloester.
Modified and Optimized Synthetic Routes
Another approach involves the reaction of dicarbonyl compounds with guanidine (B92328) to form 2-aminopyrimidine (B69317) derivatives, which are then reacted with substituted aromatic aldehydes and mercaptoacetic acid using a cyclizing agent like dicyclohexylcarbodiimide (B1669883) (DCC) to yield 4-thiazolidinone derivatives. nih.gov
Regioselective Functionalization Strategies for Novel Derivatives
The this compound scaffold possesses multiple reactive sites, allowing for regioselective functionalization to create a library of novel derivatives. Key positions for modification include the active methylene (B1212753) group at C-5 and the exocyclic imino group.
Knoevenagel condensation at the C-5 position is a common strategy. biointerfaceresearch.com This involves reacting the thiazolidinone with various aldehydes to introduce a substituted benzylidene group. Nitrosation and azo coupling reactions at the same C-5 position have also been successfully employed to introduce further diversity. biointerfaceresearch.com Additionally, the imino group can undergo reactions, although functionalization at the C-5 position is more frequently explored. The reactivity of the methylene group at C-5 allows for the synthesis of a wide array of 5-substituted derivatives. biointerfaceresearch.comnih.govnih.gov
Exploration of Green Chemistry Principles in Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. In the context of this compound synthesis, green chemistry principles are being explored to minimize the use of hazardous reagents and solvents.
One such approach involves the use of ethanol (B145695) as a solvent, which is considered a greener alternative to more toxic options. nih.gov Reactions are often carried out under reflux conditions, and in some cases, can be performed in a one-pot manner to reduce waste and energy consumption. nih.gov The development of solvent-free reactions or the use of water as a solvent are also areas of active research to further enhance the environmental friendliness of the synthesis.
Stereoselective Synthesis Approaches
The this compound molecule contains a stereocenter at the C-2 position of the thiazolidinone ring, where the phenyl group is attached. While many synthetic methods result in a racemic mixture, there is growing interest in developing stereoselective approaches to obtain enantiomerically pure compounds. This is particularly important for medicinal chemistry applications, as different enantiomers can exhibit distinct biological activities.
Although specific examples of stereoselective synthesis for this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis could be applied. This might involve the use of chiral auxiliaries, chiral catalysts, or starting from enantiomerically pure precursors to control the stereochemistry at the C-2 position during the cyclization step. Further research in this area is needed to develop efficient and practical stereoselective syntheses for this class of compounds.
Mechanistic Investigations of Biological Activities of 3 Anilino 2 Phenyl 4 Thiazolidinone
Molecular Modulations in Inflammatory Pathways: In Vitro Studies
Inhibition of Pro-inflammatory Cytokines and Enzymes: Mechanistic Insights in Cellular Models
Derivatives of 4-thiazolidinone (B1220212) have demonstrated notable anti-inflammatory properties by targeting key components of the inflammatory cascade. Certain thiazolidinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. For instance, studies on thiazolidinone derivatives bearing a benzenesulfonamide (B165840) moiety revealed significant inhibitory activity against COX-2. nih.gov Molecular docking studies have further elucidated the binding interactions of these derivatives within the active site of COX-2, providing a basis for the rational design of more potent and selective inhibitors. nih.gov One study highlighted a derivative with a 4-hydroxy group on the phenyl ring as having more selective inhibition of COX-2 compared to celecoxib. nih.gov
The anti-inflammatory effects of these compounds are also linked to their ability to modulate the production of inflammatory mediators. Research has shown that certain 4-thiazolidinone derivatives can suppress the activation of nuclear factor κB (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory genes, including cytokines like tumor necrosis factor-α (TNF-α) and interleukins. nih.gov By inhibiting NF-κB, these compounds can effectively dampen the inflammatory response.
Downstream Signaling Pathway Interventions
The anti-inflammatory actions of 3-Anilino-2-phenyl-4-thiazolidinone and its analogues extend to the modulation of downstream signaling pathways. The NF-κB pathway is a key target. nih.gov Reactive oxygen species (ROS) are known to activate the NF-κB pathway, leading to the upregulation of pro-inflammatory mediators. nih.gov Some 4-thiazolidinone derivatives have been found to possess antioxidant properties, which may contribute to their anti-inflammatory effects by reducing ROS-induced NF-κB activation. nih.gov
Furthermore, these compounds can interfere with the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and are often upregulated during inflammation. nih.gov For example, a derivative bearing a 4-carboxyphenyl substituent at the C2 position of the 4-thiazolidinone ring demonstrated potent inhibition of MMP-9 at a nanomolar level. nih.gov This inhibition of MMPs can help to prevent the breakdown of the extracellular matrix, a common feature of chronic inflammatory conditions.
Antimicrobial Action Mechanisms: In Vitro and Cellular Level Analysis
Disruption of Microbial Cellular Processes: In Vitro Efficacy against Bacteria and Fungi
Thiazolidinone derivatives have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains. connectjournals.com Their efficacy is often dependent on the specific substituents on the thiazolidinone ring. researchgate.net For example, some 2-amino-5-alkylidene-thiazol-4-ones exhibited significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. researchgate.net In another study, novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial potential. medwinpublishers.com Two of the synthesized compounds were found to be the most potent antibacterial agents against E. coli, S. aureus, and B. subtilis, while three other compounds were the most active antifungal agents against Rhizopus oryzae. medwinpublishers.com
The following table summarizes the in vitro antimicrobial activity of selected 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 7c | E. coli, S. aureus, B. subtilis | 6.25 |
| 7d | E. coli, S. aureus, B. subtilis | 6.25 |
| 7a | R. oryzae | 3.125 |
| 7b | R. oryzae | 3.125 |
| 7e | R. oryzae | 3.125 |
Proposed Mechanisms of Target Inhibition in Pathogenic Microorganisms
The antimicrobial mechanism of action for 4-thiazolidinone derivatives is thought to involve the inhibition of essential microbial enzymes. One proposed mechanism against Mycobacterium tuberculosis is the inhibition of RmlC and RmlD, two enzymes crucial for the biosynthesis of L-rhamnosyl residues, which are components of the bacterial cell wall. researchgate.net Another potential target is the enzyme family CYP51 (sterol 14α-demethylase), which is vital for the synthesis of ergosterol (B1671047) in fungi and related sterols in protozoa. fiocruz.br Inhibition of CYP51 disrupts the integrity of the microbial cell membrane, leading to cell death.
Anti-Proliferative and Apoptotic Mechanisms in Cancer Cell Lines: In Vitro Studies
Numerous studies have highlighted the anti-proliferative and apoptotic effects of 4-thiazolidinone derivatives in various cancer cell lines. nih.govnih.gov These compounds have been shown to induce apoptosis and cause cell cycle arrest. For example, certain 2-imino-4-thiazolidinone derivatives were found to be potent cytotoxic agents against the B16F10 melanoma cell line, inducing apoptosis and arresting the cell cycle at different phases. researchgate.net Specifically, compounds 7k and 7n induced G0/G1 phase arrest, while compound 7m caused G2/M phase arrest. researchgate.net
The anti-cancer mechanism of some of these derivatives involves the generation of intracellular reactive oxygen species (ROS). researchgate.net For instance, compound 7m was shown to increase ROS levels in B16F10 cells, which may contribute to its cell cycle arrest activity. researchgate.net In contrast, other derivatives appear to exert their anti-cancer effects through ROS-independent pathways. researchgate.net Furthermore, some hybrid molecules incorporating the 4-thiazolidinone scaffold have been shown to induce the intrinsic apoptotic mitochondrial pathway, evidenced by the enhanced expression of pro-apoptotic proteins. nih.gov
The following table presents the cytotoxic activity of selected 2-imino-4-thiazolidinone derivatives against the B16F10 cancer cell line:
| Compound | IC50 (µM) | Cell Cycle Arrest Phase |
| 7k | 3.4 - 7 | G0/G1 |
| 7m | 3.4 - 7 | G2/M |
| 7n | 3.4 - 7 | G0/G1 |
Induction of Cell Cycle Arrest and Apoptosis Pathways
Research on various 4-thiazolidinone derivatives suggests a common mechanism of anticancer activity involving the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. For instance, certain 4-thiazolidinone-based compounds have been shown to arrest the cell cycle in the G0/G1 or G2/M phases. mdpi.comnih.gov This disruption prevents cancer cells from progressing through the necessary stages of division, thereby inhibiting proliferation.
The induction of apoptosis is a critical component of the anticancer effects of many therapeutic agents. In the context of 4-thiazolidinone derivatives, this process can be triggered through various signaling cascades. One common pathway involves the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, some derivatives have been found to significantly increase the activity of caspase-3, a key executioner caspase. mdpi.com
Furthermore, the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is often perturbed by these compounds. nih.gov A shift in the balance towards pro-apoptotic proteins can lead to the permeabilization of the mitochondrial membrane and the release of cytochrome c, initiating the intrinsic apoptotic pathway.
While direct evidence for this compound is not available, the consistent findings across a range of structurally related 4-thiazolidinones strongly suggest that it may also exert its biological effects through the induction of cell cycle arrest and apoptosis. Further specific studies are required to confirm these hypotheses.
Identification of Molecular Targets and Pathway Perturbations (In Vitro)
The diverse biological activities of 4-thiazolidinone derivatives are a result of their interaction with a variety of molecular targets. In vitro studies on related compounds have identified several key proteins and signaling pathways that are modulated by this class of molecules.
One of the prominent targets for some 4-thiazolidinone derivatives is the family of protein kinases. nih.gov These enzymes play a crucial role in cell signaling and are often dysregulated in cancer. By inhibiting specific kinases, these compounds can disrupt the signaling pathways that drive cancer cell growth and survival.
Another important pathway that has been implicated is the Wnt/β-catenin signaling pathway. nih.gov Aberrant activation of this pathway is a hallmark of many cancers. Certain thiazolidinone analogues have been shown to downregulate key components of this pathway, leading to a reduction in cell proliferation and survival.
Molecular modeling and in vitro assays have also suggested that some 4-thiazolidinone derivatives can interact with targets such as the Calcium-Dependent Protein Kinase 1 (CDPK1) in certain pathogens, highlighting their potential as antimicrobial agents. nih.gov In the context of cancer, interactions with various receptors and enzymes involved in cell proliferation and survival signaling are often explored. smolecule.com
Although the precise molecular targets of this compound have not been explicitly identified in the reviewed literature, the established activity of its structural relatives provides a strong rationale for investigating its potential to interact with similar pathways and protein targets.
Structure Activity Relationship Sar and Ligand Design Principles for 3 Anilino 2 Phenyl 4 Thiazolidinone Analogues
Elucidation of Pharmacophoric Features within the 3-Anilino-2-phenyl-4-thiazolidinone Scaffold
The therapeutic efficacy of this compound derivatives is intrinsically linked to their molecular architecture. A pharmacophore model, which outlines the essential three-dimensional arrangement of functional groups required for biological activity, is crucial for understanding their mechanism of action. For the this compound scaffold, key pharmacophoric features have been identified through various studies.
The core thiazolidinone ring is a fundamental component, with the sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. This ring system is a privileged structure in drug discovery, known to interact with a variety of biological targets. The anilino group at the 3-position and the phenyl group at the 2-position are also critical for activity, providing key points for molecular interactions and allowing for a diverse range of substitutions to modulate the compound's properties. nih.gov
Impact of Substituent Modifications on Molecular Interactions and Biological Activities
Structure-activity relationship (SAR) studies have revealed important trends. For instance, in the context of anticancer activity, the presence of electron-withdrawing groups, such as chloro or nitro groups, on the phenyl ring at the 2-position can enhance cytotoxicity against certain cancer cell lines. mdpi.com Conversely, electron-donating groups like methoxy (B1213986) have also shown to be beneficial in some cases, highlighting the complex nature of these interactions. mdpi.com The substitution pattern on the anilino ring at the 3-position is equally important. For example, in the pursuit of non-nucleoside HIV-1 reverse transcriptase inhibitors, specific substitutions on a pyridin-2-yl ring at the N-3 position were found to have a major impact on anti-HIV-1 activity and cytotoxicity. nih.gov
The following table summarizes the impact of various substituents on the biological activities of this compound analogues based on findings from several research studies.
| Compound/Analogue | Substituent(s) | Biological Activity | Key Findings |
| 2,3-diaryl-4-thiazolidinone derivatives | Varied aryl groups at positions 2 and 3 | Anticancer | The presence of a bromo substituent on a phenylethyl amino group attached to the phenyl ring at position 2 showed high antimigration effects in non-small lung cancer and breast cancer cell lines. mdpi.com |
| 2,3-diaryl-4-thiazolidinone derivatives | Varied aryl groups at positions 2 and 3 | Antimicrobial | Compounds with specific substitutions on the aryl rings displayed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. Docking studies suggested inhibition of E. coli MurB. |
| Thiazolidin-4-one analogues | Nitro group at the 6' position of the C-2 phenyl ring and 4,6-dimethylpyridin-2-yl at the N-3 position | Anti-HIV-1 | This combination resulted in the most potent inhibition of HIV-1 replication with low cytotoxicity. nih.gov |
| Quinazoline-bearing 4-thiazolidinone (B1220212) hybrids | Chloro group at the m-position of the phenyl ring at position 2 | Anticancer | Showed the most activity against a hepatic cancer cell line. mdpi.com |
| Quinazoline-bearing 4-thiazolidinone hybrids | Methoxy group at the p-position of the phenyl ring at position 2 | Anticancer | Led to activity against a breast cancer cell line. mdpi.com |
Rational Design and Synthesis of Structurally Diversified Derivatives
The development of new this compound analogues is often guided by rational design principles, which leverage an understanding of the target's structure and the pharmacophoric requirements for activity. This approach aims to create molecules with improved potency, selectivity, and pharmacokinetic properties.
One common strategy involves the hybridization of the 4-thiazolidinone scaffold with other known pharmacologically active fragments. mdpi.com This can lead to the creation of hybrid molecules with dual or enhanced activity. The synthesis of these diversified derivatives typically involves multi-step reactions. A common synthetic route starts with the reaction of an appropriate aniline (B41778) with an isothiocyanate to form a thiourea (B124793) derivative. This intermediate is then cyclized with a haloacetic acid to form the 4-thiazolidinone ring. Further modifications can be introduced at various stages of the synthesis to generate a library of analogues. nih.gov For instance, the synthesis of 2,3-disubstituted-4-thiazolidinones can be achieved through a one-pot reaction of an amine, a carbonyl compound, and a mercapto-acid. nih.gov
Conformational Analysis and its Influence on Biological Recognition
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of this compound analogues helps to understand the spatial arrangement of the key pharmacophoric features and their influence on biological recognition.
Studies have shown that the thiazolidinone ring can adopt different conformations, and the orientation of the phenyl and anilino substituents can vary. These conformational preferences can be influenced by the nature of the substituents and the surrounding environment. Techniques such as NMR spectroscopy and computational modeling, including Density Functional Theory (DFT) calculations, are employed to study the conformational landscape of these molecules. mdpi.com Understanding the preferred conformations of active analogues can provide valuable insights for the design of new derivatives with optimized geometries for enhanced binding and biological activity.
Computational Chemistry and in Silico Approaches to 3 Anilino 2 Phenyl 4 Thiazolidinone Research
Molecular Docking Studies for Target Identification and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-anilino-2-phenyl-4-thiazolidinone derivatives, docking studies have been instrumental in identifying potential biological targets and predicting the binding affinity and mode of interaction at the molecular level.
Researchers have employed molecular docking to investigate the interactions of various 4-thiazolidinone (B1220212) derivatives with a range of enzymes. nih.gov For instance, studies on piperonyl-based 4-thiazolidinone derivatives have revealed their potential as inhibitors of acetylcholinesterase (AChE), α-glycosidase (α-Gly), and human carbonic anhydrase I and II isoforms (hCA I and II). nih.gov These docking simulations have successfully identified key amino acid residues within the active sites of these enzymes that form crucial hydrogen bonds and hydrophobic interactions with the thiazolidinone scaffold and its substituents. nih.govresearchgate.net
In the context of anticancer research, molecular docking has been used to elucidate the binding mechanism of 2-substituted-3-(1H-benzimidazol-2-yl)-thiazolidin-4-ones with polo-like kinase 1 (PLK1), a key regulator of cell division. researchgate.nettbzmed.ac.ir These studies have not only predicted the binding energies but also visualized the specific interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity of these compounds. researchgate.net The insights gained from these docking studies are invaluable for the rational design of new derivatives with enhanced potency and selectivity.
Interactive Table:
| Derivative Class | Target Protein | Key Interactions Observed | Predicted Activity |
|---|---|---|---|
| Piperonyl-based 4-thiazolidinones | Acetylcholinesterase (AChE), α-Glycosidase, Carbonic Anhydrase (hCA I & II) | Hydrogen bonding, hydrophobic interactions | Enzyme inhibition nih.gov |
| 2-Substituted-3-(1H-benzimidazol-2-yl)-thiazolidin-4-ones | Polo-like kinase 1 (PLK1) | Hydrogen bonding, hydrophobic interactions | Anticancer researchgate.nettbzmed.ac.ir |
| 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones | Peroxisome proliferator-activated receptor gamma (PPAR-γ) | Hydrogen bonding with key residues | Hypoglycemic nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of this compound derivatives. These methods provide a detailed understanding of the molecule's electronic properties, which are fundamental to its chemical behavior and biological activity.
DFT calculations have been used to determine the geometries of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) surface helps in identifying the electron-rich and electron-deficient regions of the molecule. researchgate.net This information is crucial for understanding and predicting how the molecule will interact with biological receptors, as it highlights the sites prone to electrophilic and nucleophilic attack. researchgate.net These quantum chemical descriptors, including global hardness, softness, and electronegativity, offer valuable insights for predicting the molecule's potential as a therapeutic agent or for other applications like corrosion inhibition. researchgate.net
Interactive Table:
| Quantum Chemical Parameter | Significance in Thiazolidinone Research | Typical Findings |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net | Lower energy gaps correlate with higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-deficient sites for interaction prediction. researchgate.net | Reveals potential sites for hydrogen bonding and other non-covalent interactions. researchgate.net |
| Global Hardness/Softness | Measures the resistance to change in electron distribution. | Softer molecules are generally more reactive. researchgate.net |
Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Receptor Dynamics
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules and their complexes over time. For this compound derivatives, MD simulations have been utilized to explore their conformational space and to understand the dynamics of their interactions with biological targets.
Through MD simulations, researchers can observe the conformational changes that a thiazolidinone derivative undergoes in a simulated physiological environment. nih.gov This is crucial for understanding which conformations are energetically favorable and are likely to be the bioactive ones. By simulating the ligand-receptor complex, MD can reveal the stability of the binding pose predicted by molecular docking and can identify key fluctuations and movements that may influence binding affinity. nih.gov These simulations provide a more realistic and dynamic picture of the molecular interactions compared to the static view offered by docking alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 4-thiazolidinone derivatives, both 2D and 3D-QSAR models have been developed to predict their activity and to guide the design of new, more potent analogs. mdpi.comnih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of 2-imino-thiazolidin-4-one derivatives to understand the structural requirements for their agonistic activity on the S1P1 receptor. mdpi.com These models generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding properties are favorable or unfavorable for activity. mdpi.com For example, CoMFA and CoMSIA contour maps have indicated that bulky substituents at certain positions of the phenyl rings and specific electrostatic and hydrophobic features are crucial for high potency. mdpi.com
Both linear and non-linear QSAR models have been developed for 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives to predict their cytotoxic effects against cancer cell lines. nih.gov These models use various molecular descriptors to build predictive equations that can estimate the biological activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Interactive Table:
| QSAR Method | Application in Thiazolidinone Research | Key Insights Gained |
|---|---|---|
| CoMFA/CoMSIA (3D-QSAR) | Modeling S1P1 receptor agonists. mdpi.com | Identification of favorable/unfavorable steric, electrostatic, and hydrophobic regions for activity. mdpi.com |
| Linear and Non-linear Models (2D-QSAR) | Predicting anticancer activity of 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives. nih.gov | Development of predictive models based on molecular descriptors to guide synthesis. nih.gov |
Advanced Biophysical and Spectroscopic Techniques for Molecular Interaction Analysis
Spectroscopic Methods (e.g., Fluorescence Spectroscopy, NMR, UV-Vis) in Ligand-Target Binding Characterization
Spectroscopic techniques are powerful, non-invasive methods for probing the binding of a ligand, such as 3-Anilino-2-phenyl-4-thiazolidinone, to its target macromolecule, typically a protein. These methods rely on changes in the spectroscopic properties of either the protein or the ligand upon complex formation.
Fluorescence Spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. sprpages.nl It often utilizes the intrinsic fluorescence of tryptophan and tyrosine residues within the protein as a natural probe. The binding of a ligand in the vicinity of these residues can lead to a quenching of their fluorescence intensity. This quenching can be either static, resulting from the formation of a non-fluorescent ground-state complex, or dynamic, arising from collisional deactivation of the excited state.
The mechanism of quenching can be elucidated by analyzing the fluorescence data at different temperatures using the Stern-Volmer equation:
F0/F = 1 + KSV[Q]
where F0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, KSV is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the double logarithmic Scatchard equation:
log[(F0-F)/F] = log Ka + n log[Q]
For instance, in a hypothetical study of the interaction between this compound and a target protein, the following data might be obtained:
| [this compound] (µM) | Fluorescence Intensity (a.u.) |
| 0 | 980 |
| 10 | 850 |
| 20 | 740 |
| 30 | 650 |
| 40 | 570 |
| 50 | 500 |
From such data, the binding constant and the number of binding sites can be calculated, providing a quantitative measure of the affinity of this compound for its target. The thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, can also be determined from the temperature dependence of the binding constant, offering insights into the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonds). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level information about ligand-protein interactions. Chemical shift perturbation (CSP) mapping is a widely used NMR technique to identify the binding site of a ligand on a protein. tainstruments.comnih.gov This method involves recording two-dimensional heteronuclear single quantum coherence (HSQC) spectra of an isotope-labeled (15N or 13C) protein in the absence and presence of the ligand. Upon binding of this compound, the chemical environment of the amino acid residues at the binding interface is altered, leading to changes in their corresponding chemical shifts in the NMR spectrum. By mapping these perturbations onto the protein's structure, the binding site can be precisely localized. whiterose.ac.uk
UV-Visible (UV-Vis) Spectroscopy can also be employed to study ligand-protein interactions. The binding of a ligand to a protein can cause changes in the UV-Vis absorption spectrum of the protein or the ligand. By titrating the protein with increasing concentrations of this compound and monitoring the changes in absorbance, a binding isotherm can be constructed to determine the binding constant.
Calorimetric Techniques (e.g., Isothermal Titration Calorimetry, Differential Scanning Calorimetry) for Thermodynamic Profiling of Interactions
Calorimetric techniques directly measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of ligand-protein interactions. nih.gov In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution of the target protein at a constant temperature. nih.gov The heat released or absorbed upon each injection is measured, generating a binding isotherm. nih.gov Fitting this isotherm to a suitable binding model yields the binding affinity (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). frontiersin.org The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation:
ΔG = -RT ln Ka = ΔH - TΔS
A hypothetical ITC experiment for the binding of this compound to a target protein could yield the following thermodynamic parameters:
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Association Constant (Ka) | 2.5 x 105 M-1 |
| Enthalpy Change (ΔH) | -15.2 kcal/mol |
| Entropy Change (TΔS) | -7.8 kcal/mol |
| Gibbs Free Energy Change (ΔG) | -7.4 kcal/mol |
These parameters provide a comprehensive understanding of the driving forces behind the interaction. A negative enthalpy change suggests favorable hydrogen bonding and van der Waals interactions, while the entropy change reflects changes in conformational freedom and solvent reorganization upon binding. nih.gov
Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal stability of a protein in the presence and absence of a ligand. The binding of a ligand can either stabilize or destabilize the protein structure, which is reflected in a change in its melting temperature (Tm). By performing DSC scans on the protein alone and in the presence of this compound, the change in Tm (ΔTm) can be determined. A positive ΔTm indicates that the ligand binding stabilizes the protein, which is often a desirable characteristic for a drug candidate.
Surface Plasmon Resonance (SPR) for Kinetic Binding Constant Determination
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. tainstruments.com In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound (the analyte) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
The resulting sensorgram provides kinetic information about the interaction, allowing for the determination of the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of koff to kon (KD = koff/kon).
A hypothetical SPR analysis for the interaction of this compound with its target could yield the following kinetic parameters:
| Parameter | Value |
| Association Rate Constant (kon) | 1.2 x 104 M-1s-1 |
| Dissociation Rate Constant (koff) | 3.6 x 10-4 s-1 |
| Equilibrium Dissociation Constant (KD) | 30 nM |
The kinetic parameters provide valuable insights into the binding mechanism. A fast association rate indicates that the compound quickly recognizes and binds to its target, while a slow dissociation rate suggests a stable and long-lasting complex.
Future Research Directions and Interdisciplinary Perspectives for 3 Anilino 2 Phenyl 4 Thiazolidinone
Integration with Systems Biology and Omics Technologies for Comprehensive Mechanistic Understanding
Future investigations into 3-Anilino-2-phenyl-4-thiazolidinone and its derivatives would benefit immensely from the integration of systems biology and "omics" technologies. These approaches, including metabolomics, genomics, and proteomics, offer the potential to move beyond single-target interactions and develop a holistic understanding of the compound's biological effects. comp-omics.inchenomx.com By treating cell lines or model organisms with the compound, researchers can utilize technologies like NMR spectroscopy or mass spectrometry-based metabolomics to analyze global changes in cellular metabolites. chenomx.compillarsetty.org This can reveal which metabolic pathways are perturbed, offering clues to the compound's mechanism of action.
Similarly, transcriptomics can identify which genes are up- or down-regulated in response to the compound, providing insight into the cellular signaling networks affected. comp-omics.in This comprehensive data can help build predictive models of the molecule's activity, identify potential off-target effects early in the discovery process, and uncover biomarkers that could indicate sensitivity to the compound's therapeutic action. The application of these integrated omics approaches is crucial for elucidating the complex biological narrative of thiazolidinone analogues.
Exploration of Novel Biological Targets and Uncharted Signaling Pathways
The 4-thiazolidinone (B1220212) scaffold is known to interact with a diverse range of biological targets, suggesting that this compound may possess untapped therapeutic potential. nih.govontosight.ai Research on related thiazolidinone derivatives has identified their activity as inhibitors of crucial signaling pathways implicated in diseases like cancer. For instance, one thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling cascades, both of which are central to cell proliferation and survival. nih.gov
Other research has pointed to 4-thiazolidinone hybrids as potential tubulin polymerization inhibitors and inhibitors of enzymes like human carbonic anhydrase (hCA). nih.gov The anticancer activity of various thiazolidinones is often linked to the blockage of signaling pathways involved in cancer progression. nih.gov Future research should, therefore, focus on screening this compound and its novel analogues against a wide array of kinases, phosphatases, and other enzymes to discover previously unknown biological targets. Investigating its effect on uncharted or less-explored signaling pathways could open new avenues for therapeutic intervention in various diseases, from oncology to infectious diseases like Chagas disease, where other heterocyclic compounds have shown promise. fiocruz.br
Methodological Advancements in Synthesis and Derivatization for Enhanced Scaffold Diversity
The ability to generate a wide array of analogues is key to exploring the full potential of the this compound scaffold. Recent years have seen significant methodological advancements that can be applied to enhance the structural diversity of this compound class. Modern techniques such as multi-component reactions under microwave irradiation or ultrasound assistance can increase reaction rates and yields. researchgate.netnih.gov
The use of novel catalysts, including various nanoparticles and supported catalysts like nano-CuFe₂O₄ and nano-Ni@zeolite-Y, offers efficient and greener synthetic routes. nih.gov These methods allow for the precise and controlled synthesis of derivatives. nih.gov For example, established procedures for creating 2,3-disubstituted-4-thiazolidinones involve the reaction of amines, aldehydes, and mercaptoacetic acid, often facilitated by catalysts or microwave irradiation. nih.gov Furthermore, techniques like solid-phase synthesis can be employed to create large libraries of thiazolidinone derivatives for high-throughput screening. researchgate.net These advanced synthetic strategies are essential tools for systematically modifying the substituents at the 2, 3, and 5-positions of the thiazolidinone ring, enabling a thorough investigation of structure-activity relationships. researchgate.net
Challenges and Opportunities in the Development of Next-Generation Thiazolidinone Analogues for Academic Investigation
The development of next-generation analogues of this compound presents both distinct challenges and significant opportunities for academic research.
Challenges: A primary challenge is elucidating the precise mechanism of action. As with many biologically active small molecules, the design principles can be indeterminate, and the mechanism may be complex, potentially involving multiple targets. nih.gov Another significant hurdle in the broader context of therapeutic development is the emergence of drug resistance, a major obstacle for many existing chemotherapeutic agents. nih.gov Any new analogue must be evaluated for its potential to circumvent common resistance mechanisms.
Opportunities: Despite the challenges, the opportunities are substantial. The 4-thiazolidinone core is considered a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets, thus increasing the probability of finding new bioactive agents. nih.govresearchgate.net A major opportunity lies in the strategy of molecular hybridization, where the thiazolidinone scaffold is combined with other pharmacologically active moieties, such as fragments of natural products or other privileged heterocyclic structures. nih.gov This approach has proven effective for generating novel lead compounds with enhanced or new activities. nih.gov Developing analogues that operate through novel mechanisms, such as mimicking the action of host-defense peptides, could lead to compounds less prone to inducing bacterial or cancer cell resistance. nih.gov For academic investigators, the versatility of the thiazolidinone scaffold provides a rich platform for fundamental research in medicinal chemistry, chemical biology, and drug discovery. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 3-Anilino-2-phenyl-4-thiazolidinone, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with α-chloroacetic acid and arylidene ketones. A robust method involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an oxo-compound (e.g., arylidene ketone) in a DMF/acetic acid mixture for 2 hours, followed by recrystallization from DMF-ethanol . Key optimization parameters include:
- Stoichiometry : A 1:1:3 molar ratio of thiosemicarbazide, chloroacetic acid, and oxo-compound.
- Solvent System : DMF enhances solubility, while acetic acid acts as a catalyst.
- Purification : Recrystallization in DMF-ethanol yields >85% purity. Troubleshooting low yields may involve adjusting reaction time (up to 4 hours) or substituting DMF with THF for temperature-sensitive intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., O–H⋯O hydrogen bonds critical for stability) .
- NMR Spectroscopy : H and C NMR confirm substitution patterns on the thiazolidinone ring and anilino group.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance specific biological activities?
Structural modifications focus on:
- Arylidene Substituents : Introducing electron-withdrawing groups (e.g., -CF) at the 5-position increases antimicrobial activity .
- Anilino Group Modifications : Substituting the phenyl ring with hydroxy or methoxy groups improves solubility and EGFR inhibition .
- Heterocyclic Fusion : Incorporating quinazolinone or pyrimidinone moieties (via aza-Wittig reactions) enhances kinase inhibition . Example Derivative : 5-(4-Methoxyphenylmethylene)-2-(4-fluorophenylidene) derivatives show 10-fold higher antifungal activity than the parent compound .
Q. What strategies can resolve contradictions in biological activity data across different studies?
Discrepancies often arise from:
- Assay Conditions : Variations in solvent (DMSO vs. saline) affect compound solubility and bioavailability. Standardize protocols using ≤1% DMSO .
- Crystal Packing Effects : Intermolecular hydrogen bonds (e.g., O–H⋯O in the crystal lattice) may reduce cellular uptake; compare solution-phase vs. solid-state data .
- Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the thiazolidinone ring) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Docking Studies : Use crystal structure coordinates (e.g., PDB ID from related quinazolinones) to model binding to EGFR or PDGFR. Focus on hydrophobic pockets accommodating the phenyl and thiazolidinone groups .
- MD Simulations : Analyze stability of hydrogen bonds (e.g., anilino NH with kinase Asp831) over 100-ns trajectories.
- QSAR Models : Correlate logP values with antibacterial IC to prioritize derivatives with balanced hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
